molecular formula C13H10N2O3S B3051146 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- CAS No. 313954-60-8

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

Cat. No.: B3051146
CAS No.: 313954-60-8
M. Wt: 274.3 g/mol
InChI Key: MAFGXXZOWRMNRP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a thiazole ring and substituted with an amino group and a methoxy group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as 6-methoxy-2H-1-benzopyran-2-one and 2-amino-4-thiazole, under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-chloro-
  • 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-7-(diethylamino)-
  • 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6,8-dibromo-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy- is unique due to the presence of the methoxy group at the 6-position

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-2-3-11-7(4-8)5-9(12(16)18-11)10-6-19-13(14)15-10/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFGXXZOWRMNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358731
Record name 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313954-60-8
Record name 2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
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2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
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2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
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2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 5
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2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-
Reactant of Route 6
2H-1-Benzopyran-2-one, 3-(2-amino-4-thiazolyl)-6-methoxy-

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